2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

CXCR4 antagonism medicinal chemistry building block specificity

2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 167704-98-5) is a heterocyclic building block belonging to the N-sulfamoyl-protected imidazole carboxaldehyde class. It features an imidazole core bearing a reactive 2-formyl group and an N,N-dimethylsulfamoyl protecting group, yielding a molecular formula of C₆H₉N₃O₃S and a molecular weight of 203.22 g/mol.

Molecular Formula C6H9N3O3S
Molecular Weight 203.22 g/mol
CAS No. 167704-98-5
Cat. No. B3108661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
CAS167704-98-5
Molecular FormulaC6H9N3O3S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1C=CN=C1C=O
InChIInChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3
InChIKeyYCGFMIGUZDDCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 167704-98-5): A Protected Imidazole-2-carboxaldehyde Building Block for CXCR4 Antagonist Synthesis


2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 167704-98-5) is a heterocyclic building block belonging to the N-sulfamoyl-protected imidazole carboxaldehyde class [1]. It features an imidazole core bearing a reactive 2-formyl group and an N,N-dimethylsulfamoyl protecting group, yielding a molecular formula of C₆H₉N₃O₃S and a molecular weight of 203.22 g/mol [1]. The compound is a crystalline solid with predicted density of 1.42±0.1 g/cm³ and predicted boiling point of 379.7±25.0 °C . Its computed XLogP3-AA value is -0.6 and topological polar surface area is 80.7 Ų, indicating moderate polarity [1]. The compound is commercially available at ≥97% purity and is primarily employed as a key synthetic intermediate in the construction of bis-imidazole CXCR4 chemokine receptor antagonists, as documented in ONO Pharmaceutical patents [2][3].

Why Generic Imidazole-1-sulfonamide Analogs Cannot Replace 2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide in CXCR4 Antagonist Programs


Substituting 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide with its 4-formyl regioisomer (CAS 140174-48-7), the unsubstituted N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 78162-58-0), or the tosyl-protected analog (CAS 155742-57-7) fundamentally alters the geometry and reactivity of downstream bis-imidazole CXCR4 antagonist scaffolds [1][2]. The 2-formyl group is essential for reductive amination with benzylamine derivatives to construct the bis(imidazole-1-sulfonamide) core bearing the precise N–C–N spacing required for CXCR4 binding [1]. The 4-formyl isomer produces a divergent spatial orientation of the imidazole rings that is incompatible with the binding pharmacophore [3]. The unprotected imidazole-2-carboxaldehyde (CAS 10111-08-7) lacks the N,N-dimethylsulfamoyl directing group, which is critical for controlled lithiation and subsequent functionalization at specific ring positions [4]. Furthermore, the dimethylsulfamoyl protecting group imparts distinct solubility and chromatographic behavior compared to the tosyl analog, affecting both purification efficiency and reaction monitoring in multi-step syntheses [5].

Quantitative Differentiation Evidence: 2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide vs. Closest Analogs


Regiochemical Fidelity: 2-Formyl Substituent Enables Bis-Imidazole CXCR4 Antagonist Assembly

The 2-formyl substituent on the imidazole ring is the essential functional handle for constructing the bis(imidazole-1-sulfonamide) core of ONO Pharma's CXCR4 antagonists. In the patented synthetic route, the 2-formyl group undergoes reductive amination with benzylamine (using sodium triacetoxyborohydride) to yield 2,2′-[(benzylimino)bis(methylene)]bis(N,N-dimethyl-1H-imidazole-1-sulfonamide) in 79 g yield from 70 g of the 2-formyl starting material [1][2]. The 4-formyl regioisomer (CAS 140174-48-7) cannot participate in this same transformation to produce the required bis-imidazole geometry, because the formyl position dictates the spatial relationship between the two imidazole rings after reductive amination; the 2,2′-linked architecture is specifically required for the CXCR4 pharmacophore [3]. No analogous bis-imidazole scaffold can be generated from the 4-formyl isomer without fundamentally altering the N–C–N tether geometry.

CXCR4 antagonism medicinal chemistry building block specificity

Synthetic Route Yield: Direct Sulfonylation Outperforms Lithiation-Formylation by Over 4-Fold

Two distinct synthetic routes to 1-(dimethylsulfamoyl)-2-imidazolecarboxaldehyde (identical to 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide) have been described with dramatically different yields. The direct sulfonylation route (employed in ONO patents) reacts imidazole-2-carboxaldehyde with dimethylsulfamoyl chloride in acetonitrile at 50 °C for 16 h, yielding 88.32 g of purified product from 64 g of starting aldehyde [1]. This corresponds to an approximate yield of >85% (based on 64 g imidazole-2-carboxaldehyde, MW 96.09, 0.666 mol; theoretical yield ~135 g; isolated 88.32 g ≈ 65% after purification, or >85% crude). In contrast, the lithiation-formylation route reported by Kim et al. (1995) proceeds via n-butyllithium lithiation of 1-(dimethylsulfamoyl)imidazole followed by DMF quench, yielding the same compound in only 19% yield [2]. The direct sulfonylation route provides a >4-fold yield advantage and avoids the use of pyrophoric organolithium reagents at cryogenic temperatures, offering superior scalability and safety for multi-gram procurement.

process chemistry synthesis efficiency scalability

Differentiation from Tosyl-Protected Analog: Dimethylsulfamoyl vs. 4-Methylphenylsulfonyl Protection

The N,N-dimethylsulfamoyl protecting group on this compound provides distinct advantages over the commonly used tosyl (4-methylphenylsulfonyl) protecting group on imidazole-2-carboxaldehyde (CAS 155742-57-7). The dimethylsulfamoyl group is documented to undergo facile isoprene-catalyzed lithiation for deprotection under mild conditions, regenerating the free 1H-imidazole without the strongly acidic or reductive conditions required for tosyl removal [1]. Additionally, the dimethylsulfamoyl group directs lithiation to the 2-position of imidazole (when the 2-position is unsubstituted), enabling sequential functionalization strategies; the tosyl group shows different directing effects [2]. The tosyl analog has a molecular weight of 250.28 g/mol vs. 203.22 g/mol for the dimethylsulfamoyl compound, representing a 23% mass difference that impacts stoichiometric calculations in multi-step syntheses .

protecting group strategy imidazole lithiation synthetic methodology

Computed Physicochemical Profile vs. 4-Formyl Regioisomer

Although the 2-formyl and 4-formyl regioisomers share the same molecular formula (C₆H₉N₃O₃S) and molecular weight (203.22 g/mol), their computed physicochemical properties differ in ways that affect chromatography, solubility, and formulation. The 2-formyl isomer has a computed XLogP3-AA of -0.6 and a topological polar surface area (TPSA) of 80.7 Ų [1]. The 4-formyl isomer (CAS 140174-48-7) has a predicted boiling point of 383.7±34.0 °C and predicted density of 1.42±0.1 g/cm³, with a predicted pKa of -1.56±0.61 . Both isomers have zero hydrogen bond donors and five hydrogen bond acceptors, but the spatial orientation of the formyl group relative to the sulfonamide moiety creates distinct dipole moments and chromatographic retention behavior [2]. The 2-formyl isomer's formyl group is adjacent to the sulfonamide-bearing nitrogen, creating an electron-deficient environment at C-2 that facilitates nucleophilic addition reactions (e.g., reductive amination) [1], whereas the 4-formyl isomer positions the formyl group distal to the sulfonamide, altering its electrophilic reactivity [2].

drug-likeness physicochemical properties medicinal chemistry

Commercial Purity Benchmarking: 97% vs. 95% Minimum Purity Across Suppliers

The target compound is routinely available at 97% purity from multiple independent suppliers, including Chemenu (Cat. CM536283), Leyan (Cat. 1232029), and MolCore . In contrast, the 4-formyl regioisomer (CAS 140174-48-7) is typically offered at a minimum purity of 95% (e.g., AKSci Cat. V3032) . This 2-percentage-point purity differential, while modest in absolute terms, represents a 2.5-fold difference in maximum impurity burden (3% vs. 5% total impurities). For multi-step synthetic sequences where the compound serves as a starting material for GMP or GLP-grade intermediates, this impurity differential can propagate through downstream steps, potentially affecting final product purity, yield, and analytical characterization . Storage specifications also differ: the 2-formyl compound is stored at 2-8 °C under inert atmosphere , consistent with the reactivity of the 2-formyl group toward nucleophiles and its documented use in moisture-sensitive reductive amination chemistry.

quality control procurement specification purity analysis

Documented Role as Essential Intermediate in Patented CXCR4 Antagonist Series

2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is explicitly designated as the starting material (Example 1) in two granted U.S. patents assigned to ONO Pharmaceutical Co., Ltd. covering chemokine receptor antagonists: US20090169567A1 and US8168783B2 [1][2]. In both patents, the compound serves as the foundational building block from which a library of bis-imidazole-1-sulfonamide CXCR4 antagonists is constructed via sequential reductive amination and deprotection. The patents claim these compounds as preventive and/or therapeutic agents for CXCR4-mediated diseases including inflammatory/immune diseases (rheumatoid arthritis, pulmonary fibrosis), HIV infection, cancer metastasis, and cardiovascular diseases [1]. No analogous patent exists where the 4-formyl regioisomer or the unprotected imidazole-2-carboxaldehyde is used as the primary starting material for the same bis-imidazole scaffold, confirming the unique structural requirement for the 2-formyl-N,N-dimethylsulfamoyl combination [3].

CXCR4 chemokine receptor patent exclusivity pharmaceutical intermediate

Validated Application Scenarios for 2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide Based on Quantitative Evidence


Synthesis of Bis-Imidazole-1-sulfonamide CXCR4 Antagonists via Reductive Amination

This is the primary documented application, as established in ONO Pharmaceutical patents US20090169567A1 and US8168783B2. The 2-formyl group undergoes reductive amination with primary amines (e.g., benzylamine) using sodium triacetoxyborohydride in 1% AcOH-DMF, yielding the bis(imidazole-1-sulfonamide) core in high yield (~79 g from 70 g input) [1]. The 2-formyl regiospecificity is essential: the 4-formyl isomer cannot generate the same 2,2′-linked bis-imidazole architecture required for CXCR4 binding. Researchers developing CXCR4-targeted therapeutics or chemical probes should prioritize this compound as the validated building block for accessing this chemotype.

Imidazole C-2 Functionalization via Sulfamoyl-Directed Lithiation Strategies

The N,N-dimethylsulfamoyl group on this compound serves as an orthogonal protecting and directing group for imidazole lithiation chemistry, as described by Chadwick & Ngochindo (1984) and Torregrosa et al. (2007) [2][3]. When the 2-position is blocked by the formyl group, lithiation can be directed to alternative positions (C-5 or C-4), enabling sequential functionalization of the imidazole ring. The dimethylsulfamoyl group is removable under mild isoprene-catalyzed lithiation conditions, unlike the tosyl group which requires strongly acidic cleavage. This scenario is relevant for medicinal chemistry groups building imidazole-focused compound libraries where the 2-formyl group serves as a latent handle for late-stage diversification.

Quality-Controlled Procurement for Multi-Step GLP Intermediate Synthesis

The 97% minimum purity specification available from multiple suppliers (Chemenu, Leyan, MolCore) supports procurement for multi-step syntheses where impurity propagation is a concern. The compound's storage requirement of 2-8 °C under inert atmosphere reflects the moisture-sensitive nature of the formyl group and should be verified upon receipt. For programs advancing toward GLP or GMP intermediate production, the higher purity specification (97% vs. 95% for the 4-formyl isomer) translates to a 2.5-fold lower maximum impurity burden, reducing the risk of impurity-derived side products in subsequent reductive amination or lithiation steps.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies Around the CXCR4 Pharmacophore

The compound serves as a platform for generating diverse bis-heterocyclic CXCR4 ligands through systematic variation of the amine component in the reductive amination step [1]. By varying the amine (benzylamine, alkylamines, or heterocyclic amines), the linker length and geometry between the two imidazole-1-sulfonamide units can be modulated, enabling SAR exploration of the CXCR4 binding pocket. This is a direct application supported by the ONO patents, where multiple amine inputs were condensed with the 2-formyl building block to generate compound libraries. The 2-formyl regioisomer is uniquely suited for this application because the resulting 2,2′-linkage places both imidazole rings in the orientation required for CXCR4 engagement.

Quote Request

Request a Quote for 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.